rac-{1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, trans
Description
Properties
Molecular Formula |
C8H16Cl2N4O2 |
|---|---|
Molecular Weight |
271.14 g/mol |
IUPAC Name |
[1-[4-(aminomethyl)oxolan-3-yl]triazol-4-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C8H14N4O2.2ClH/c9-1-6-4-14-5-8(6)12-2-7(3-13)10-11-12;;/h2,6,8,13H,1,3-5,9H2;2*1H |
InChI Key |
KYJCZEKSQHPZQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)N2C=C(N=N2)CO)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-{1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, trans” typically involves multiple steps, including the formation of the triazole ring and the introduction of the oxolane and aminomethyl groups. Common synthetic routes may include:
Cycloaddition Reactions: The formation of the triazole ring can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Oxolane Ring Formation: The oxolane ring can be synthesized through ring-closing reactions involving diols or epoxides.
Aminomethyl Group Introduction: The aminomethyl group can be introduced via reductive amination or other amine functionalization techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the oxolane ring, potentially altering the compound’s structure and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
It appears that "rac-{1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, trans" is a chemical compound with potential applications in scientific research. Here's a breakdown of the available information:
Basic Information
- CAS Number: 2243505-97-5
- Alternative Names: Several synonyms exist, including "[1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazol-4-yl]methanol;dihydrochloride" and a simplified version without the "trans" descriptor .
- Molecular Formula: C8H16Cl2N4O2
Known Properties and Availability
- Purity: Available at a purity of 95% .
- Availability: Offered in quantities ranging from 50mg to 10g .
- Supplier: Available from AnHorn Shop .
Related Compounds
- rac-1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazole-4-carboxamide: A related compound with CAS number 2227650-10-2 and molecular formula C8H13N5O2 . Sigma-Aldrich also lists a hydrochloride form of this compound with CAS Number 2307756-12-1 .
Potential Research Areas
While the provided search results do not explicitly detail the applications of "this compound," the presence of aminomethyl, oxolan, and triazole groups suggests potential uses in various areas of chemical and biological research:
- Pharmaceutical Chemistry: Triazoles are important structures in medicinal chemistry . The aminomethyl and oxolan (tetrahydrofuran) groups can contribute to the compound's interaction with biological targets.
- Agonist/Antagonist Profiling: Research uses models for profiling G protein-coupled receptors (GPCRs) for agonist and antagonist activity . This compound may be relevant to such studies.
Mechanism of Action
The mechanism of action of “rac-{1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, trans” involves its interaction with specific molecular targets. The triazole ring and aminomethyl group may facilitate binding to enzymes or receptors, modulating their activity. The compound’s effects can be mediated through pathways involving signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent and Stereochemical Variations
{1-[4-Methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol, trans
- Molecular Formula : C₈H₁₃N₃O₃
- Molecular Weight : 199.21 g/mol
- CAS Number : 1807941-62-3
- Key Differences: Substituent: Methoxy (‒OCH₃) replaces aminomethyl on the oxolane ring. Stereochemistry: Trans configuration retained but lacks the (3R,4R) chiral centers.
Rac-methyl 1-[(3R,4S)-4-Hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate
- Molecular Formula : C₈H₁₁N₃O₄
- Molecular Weight : 213.19 g/mol
- CAS Number : 1807891-13-9
- Key Differences :
- Functional Group : Carboxylate ester (‒COOCH₃) replaces hydroxymethyl.
- Stereochemistry : (3R,4S) configuration on the oxolane ring, altering spatial orientation.
- Salt Form : Neutral ester, likely less water-soluble than the dihydrochloride target.
(4R,5S)-(2,2-Dimethyl-5-Vinyl-1,3-dioxolan-4-yl)methanol
- Molecular Formula : C₈H₁₄O₃ (estimated from )
- Key Differences :
- Ring System : 1,3-Dioxolane (five-membered ring with two oxygen atoms) vs. oxolane.
- Substituents : Vinyl (‒CH=CH₂) and dimethyl groups on the ring; lacks triazole or nitrogen-based moieties.
- Applications : Primarily a chiral building block for synthesis, unlike the pharmacologically oriented target compound .
Physicochemical and Pharmacological Comparisons
Table 1: Comparative Data for Key Compounds
Q & A
Basic: What synthetic strategies ensure high stereochemical purity for this compound?
Methodological Answer:
The synthesis of this compound requires precise control over stereochemistry due to the (3R,4R)-oxolane core and trans-configuration. Key strategies include:
- Chiral Pool Synthesis : Use enantiopure starting materials like (3R,4R)-4-(aminomethyl)oxolane-3-ol (derived from trans-4-aminotetrahydrofuran-3-ol hydrochloride ) to preserve stereochemistry.
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru or Rh) for stereoselective azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring.
- Resolution Techniques : Utilize chiral HPLC or enzymatic resolution to separate diastereomers post-synthesis .
Validation : Confirm stereochemical purity via -NMR coupling constants, X-ray crystallography, or circular dichroism (CD) spectroscopy .
Basic: How is the compound characterized for structural and purity validation?
Methodological Answer:
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H] peak at m/z 271.15 for CHClNO; see ).
- NMR Spectroscopy : Assign peaks for the oxolane protons (δ 3.5–4.2 ppm), triazole (δ 7.5–8.0 ppm), and aminomethyl group (δ 2.8–3.2 ppm) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 210–254 nm .
Advanced: What computational approaches predict its interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases). The triazole and aminomethyl groups may form hydrogen bonds with catalytic residues .
- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate stability of ligand-protein complexes.
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data to optimize derivatives .
Advanced: How can enantiomeric resolution be achieved for the racemic mixture?
Methodological Answer:
- Chiral Stationary Phases (CSPs) : Use cellulose- or amylose-based CSPs (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients .
- Derivatization : Convert the compound to diastereomeric esters via reaction with chiral acids (e.g., Mosher’s acid) for easier separation .
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively acylate one enantiomer .
Data Contradiction: How to resolve discrepancies in biological activity data?
Methodological Answer:
- Purity Reassessment : Verify compound purity via LC-MS and elemental analysis. Impurities (e.g., residual solvents) may skew activity .
- Stereochemical Reanalysis : Confirm enantiomeric excess (ee) using chiral HPLC; inactive batches may have incorrect stereochemistry .
- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. Cross-validate results in orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Advanced: What in vivo models are suitable for studying its pharmacokinetics?
Methodological Answer:
- Rodent Models : Administer IV/PO doses (1–10 mg/kg) to assess bioavailability. Monitor plasma levels via LC-MS/MS; the dihydrochloride salt may enhance solubility .
- Metabolite Profiling : Identify Phase I/II metabolites (e.g., oxidation of the triazole ring) using liver microsomes or hepatocytes .
- BBB Penetration : Use in situ brain perfusion to evaluate blood-brain barrier permeability, critical for CNS-targeted applications .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood due to potential HCl vapor release .
- Waste Disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste containers .
- Acute Toxicity : Refer to SDS for LD data; preliminary studies suggest moderate toxicity (e.g., zebrafish LC ~100 µM) .
Advanced: How to design derivatives to improve metabolic stability?
Methodological Answer:
- Bioisosteric Replacement : Substitute the triazole with a 1,2,4-oxadiazole to reduce CYP450-mediated oxidation .
- Deuterium Labeling : Replace labile hydrogens (e.g., on the oxolane ring) with deuterium to slow metabolism .
- Prodrug Strategies : Mask the methanol group as a phosphate ester to enhance solubility and delay clearance .
Table 1: Key Analytical Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Formula | CHClNO | |
| Molecular Weight | 271.15 g/mol | |
| CAS Number | EN300-2938735 | |
| Stereochemical Validation | -NMR, X-ray | |
| Purity Assessment | HPLC-PDA (>95%) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
